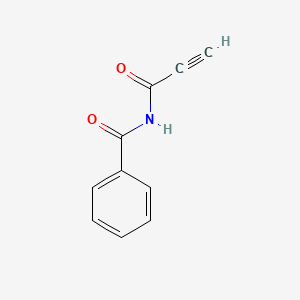

N-(Prop-2-ynoyl)benzamide

Description

Significance of the Benzamide (B126) Moiety in Chemical Synthesis and Biological Systems

The benzamide group, a carboxamide derived from benzoic acid, is a cornerstone in the architecture of a vast array of organic molecules. pharmaguideline.comwikipedia.org Its prevalence stems from its remarkable stability and its capacity to engage in hydrogen bonding, which are critical features in both chemical synthesis and biological interactions. researchgate.net In the realm of medicinal chemistry, the benzamide moiety is recognized as a privileged scaffold, frequently appearing in the structures of established drugs and new therapeutic candidates. ontosight.aiwalshmedicalmedia.comresearchgate.net This is attributed to its ability to mimic peptide bonds and interact with biological targets such as enzymes and receptors. rug.nl Numerous benzamide derivatives have been developed and investigated for a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. walshmedicalmedia.comontosight.ainih.gov

The amide bond within the benzamide structure is a crucial functional group in biochemistry and is found in a significant number of major medicines and natural products. researchgate.net For instance, substituted benzamides are used as antipsychotic agents, highlighting their importance in treating neurological disorders. walshmedicalmedia.comrug.nl The synthesis of benzamides is a fundamental transformation in organic chemistry, with numerous methods developed for the formation of the amide bond. researchgate.netsioc-journal.cn These methods often involve the coupling of a carboxylic acid or its derivative with an amine. researchgate.net The benzamide structure also serves as a valuable intermediate in the synthesis of more complex molecules, further underscoring its importance in organic synthesis. ontosight.aivizagchemical.com

Role of the Terminal Alkyne Functionality in Contemporary Organic Chemistry

The terminal alkyne, characterized by a carbon-carbon triple bond at the end of a carbon chain, is a highly versatile functional group in modern organic chemistry. escholarship.orgnih.gov Its unique electronic structure and linear geometry provide a reactive handle for a multitude of chemical transformations. One of the most prominent applications of terminal alkynes is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". alfa-chemistry.comlumiprobe.comnd.edu This reaction is celebrated for its high efficiency, specificity, and biocompatibility, enabling the rapid and reliable construction of complex molecular architectures from modular building blocks. nd.edunih.gov

The utility of the terminal alkyne extends beyond click chemistry. The acidic nature of the terminal proton allows for its removal by a strong base to form a potent nucleophile known as an acetylide ion. alfa-chemistry.comchemistrysteps.com This acetylide can then participate in various carbon-carbon bond-forming reactions, a fundamental strategy for extending carbon chains in organic synthesis. chemistrysteps.com Furthermore, terminal alkynes can undergo a variety of other transformations, including coupling reactions, hydrofunctionalizations, and cycloadditions, making them invaluable building blocks for the synthesis of diverse organic compounds. acs.orgorganic-chemistry.org The incorporation of terminal alkynes into natural products and other bioactive molecules is also a growing area of research, with engineered biosynthetic pathways enabling the in situ generation and installation of this functionality. escholarship.orgnih.gov

Overview of the Research Landscape for N-(Prop-2-ynoyl)benzamide and Related Scaffolds

The combination of the benzamide moiety and the terminal alkyne in this compound creates a molecule with significant potential for a range of research applications. The presence of the terminal alkyne makes it a prime candidate for click chemistry reactions, allowing for its conjugation to other molecules containing an azide (B81097) group. precisepeg.com This has implications for the development of bioconjugates, materials science, and drug discovery. nd.edu

Research into related structures has demonstrated the potential of this chemical scaffold. For example, a study on 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides identified these compounds as inhibitors of microRNA-21, an oncogenic miRNA, suggesting a potential application in cancer therapy. nih.gov In another study, an organoselenium compound containing a benzamide and a propargyl group, N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide, exhibited antinociceptive effects in mice, indicating its potential as a pain-relieving agent. nih.gov

The synthesis of various substituted benzamides and alkynoyl intermediates is an active area of research, with numerous methods being developed to create diverse libraries of these compounds for biological screening and materials development. mdpi.comrsc.org The exploration of N-substituted benzamide derivatives has led to the discovery of compounds with potent anti-proliferative activities against various cancer cell lines. nih.gov The versatility of the benzamide and alkyne functionalities ensures that this compound and its analogues will continue to be valuable tools in the hands of chemists exploring new frontiers in science.

Data on Related Benzamide Compounds

Below is a table summarizing the biological activities of some benzamide derivatives, illustrating the diverse applications of this chemical class.

| Compound/Derivative Class | Biological/Chemical Application | Reference |

| 4-Benzoylamino-N-(prop-2-yn-1-yl)benzamides | microRNA-21 inhibitors for potential cancer therapy. nih.gov | nih.gov |

| N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide | Antinociceptive (pain-relieving) effects in mice. nih.gov | nih.gov |

| N-Substituted Benzamide Derivatives | Anti-proliferative activities against cancer cell lines. nih.gov | nih.gov |

| Benzamide Derivatives | Anti-inflammatory, analgesic, and antimicrobial properties. walshmedicalmedia.comontosight.ai | walshmedicalmedia.comontosight.ai |

| 2-Aminotetralin-derived Benzamides | High affinity for dopamine (B1211576) and serotonin (B10506) receptors. rug.nl | rug.nl |

| Benzenesulfonamides with Benzamide Moiety | Inhibitors of carbonic anhydrase and acetylcholinesterase. nih.gov | nih.gov |

Structure

3D Structure

Properties

CAS No. |

756488-69-4 |

|---|---|

Molecular Formula |

C10H7NO2 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

N-prop-2-ynoylbenzamide |

InChI |

InChI=1S/C10H7NO2/c1-2-9(12)11-10(13)8-6-4-3-5-7-8/h1,3-7H,(H,11,12,13) |

InChI Key |

FDCWYEOQVGYHGX-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for N Prop 2 Ynoyl Benzamide

Classical and Contemporary Synthetic Routes to N-(Prop-2-ynoyl)benzamide

The construction of the this compound scaffold primarily relies on robust and well-documented amidation reactions.

The most direct and classical method for synthesizing this compound is the acylation of propargylamine (B41283) with a suitable benzoyl derivative. The Schotten-Baumann reaction is a cornerstone of this approach, typically involving the reaction of propargylamine with benzoyl chloride. This reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Commonly used bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270), which act as acid scavengers. The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether at room temperature or below to control the exothermic nature of the reaction.

A general representation of this reaction is: Benzoyl Chloride + Propargylamine + Base → this compound + Base·HCl

The choice of solvent and base can be critical for optimizing yield and simplifying purification. For instance, using pyridine as both the base and solvent is a common practice. nih.gov

Table 1: Typical Reaction Components for Schotten-Baumann Synthesis of this compound

| Component | Examples | Role |

| Acylating Agent | Benzoyl Chloride, Benzoyl Bromide | Provides the benzoyl group. |

| Amine | Propargylamine (Prop-2-yn-1-amine) | Provides the N-propargyl group. |

| Base | Triethylamine, Pyridine, Diisopropylethylamine | Neutralizes the acid byproduct. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene (B28343) | Provides a medium for the reaction. |

Beyond the use of highly reactive acyl halides, alternative strategies employing different precursors and activation methods are available. One prominent alternative involves the direct coupling of benzoic acid with propargylamine. This approach requires the use of a coupling agent to activate the carboxylic acid.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. This method offers milder reaction conditions compared to the acyl halide route.

Another strategy is the use of benzoic anhydride (B1165640) as the acylating agent. This reaction is typically slower than with benzoyl chloride but can offer advantages in terms of handling and selectivity. The reaction of benzoic anhydride with propargylamine yields this compound and benzoic acid as a byproduct.

Development of Green Chemistry Approaches for Synthesis

In line with the principles of sustainable chemistry, green approaches to the synthesis of this compound have been developed to minimize environmental impact. ijbpas.com These methods focus on reducing reaction times, energy consumption, and the use of hazardous solvents. encyclopedia.pub

Two significant green techniques are microwave-assisted and ultrasound-assisted synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of amidation reactions, often reducing reaction times from hours to minutes. encyclopedia.pub This rapid heating can lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. mdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can enhance chemical reactivity through acoustic cavitation. In the synthesis of amides, sonication can facilitate the reaction between the acylating agent and the amine, leading to shorter reaction times and improved yields, even at ambient temperatures. nih.gov For example, the cyclocondensation of related Schiff's bases with chloroacetyl chloride to form β-lactam rings was significantly accelerated using ultrasound, reducing the reaction time from over 8 hours to just 2 hours. nih.gov

Table 2: Comparison of Synthetic Methods for Amidation

| Method | Typical Reaction Time | Energy Input | Solvent Use | Key Advantage |

| Conventional Heating | Several hours to days | High (sustained heating) | Often requires high-boiling point solvents | Well-established and understood. |

| Microwave Irradiation | Minutes | Moderate (short duration) | Can use low-boiling solvents or be solvent-free | Drastic reduction in reaction time. mdpi.com |

| Ultrasonication | 1-3 hours | Low | Can often be performed in greener solvents like ethanol (B145695) or water | Enhanced reaction rates at lower temperatures. nih.gov |

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, systematic optimization of reaction parameters is crucial. Key parameters include the choice of reactants, solvent, base, temperature, and reaction time.

Solvent and Base Selection: The polarity of the solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents of varying polarity, from toluene to DMF, can be screened. The strength and steric hindrance of the base are also critical; a hindered base like diisopropylethylamine (DIPEA) may be preferred in some cases to minimize side reactions.

Temperature Control: While many amidation reactions proceed readily at room temperature, cooling the reaction mixture (e.g., to 0 °C) during the addition of a highly reactive acyl chloride can help control the exotherm and prevent degradation of products or reactants. Conversely, for less reactive precursors, heating may be necessary.

Stoichiometry: Using a slight excess of either the amine or the acylating agent can drive the reaction to completion, but this must be balanced with the ease of purification to remove the excess reagent.

An efficient synthesis of quinazolin-4(1H)-ones, for example, was developed through a ruthenium oxide nanoparticle-catalyzed cyclocondensation method, highlighting how catalyst screening can lead to excellent yields. researchgate.net

Table 3: Hypothetical Optimization of the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pyridine | DCM | 25 | 75 |

| 2 | Triethylamine | DCM | 0 to 25 | 82 |

| 3 | Triethylamine | THF | 25 | 85 |

| 4 | K₂CO₃ | Acetonitrile | 50 | 65 |

| 5 | Triethylamine | Toluene | 25 | 78 |

Scalable Synthetic Protocols for Research Applications

Transitioning a synthetic procedure from a small laboratory scale to a larger, multi-gram scale for extensive research requires careful consideration of several factors. The ideal scalable protocol is cost-effective, safe, and operationally simple, with a purification method that avoids tedious column chromatography.

A scalable synthesis of this compound might favor the use of benzoic acid and a coupling agent over benzoyl chloride, as benzoic acid is typically cheaper, more stable, and easier to handle. The workup procedure should be designed to remove the coupling agent byproducts through simple extraction or filtration. Crystallization is the preferred method of purification on a large scale.

Developing a process that is scalable often involves simplifying workup procedures and ensuring that any exotherms can be safely managed in larger reaction vessels. researchgate.net The use of biocatalysis, for instance with ω-transaminase, has been shown to be a highly efficient and scalable method for producing chiral amines, a key intermediate in many pharmaceutical syntheses. researchgate.net

Derivatization Strategies for this compound Analogs

The this compound scaffold can be readily modified to generate a library of analogs for structure-activity relationship (SAR) studies. Derivatization can be achieved by modifying either the benzoyl ring or the propargyl moiety.

Modification of the Benzoyl Ring: A wide array of analogs can be synthesized by starting with substituted benzoyl chlorides or benzoic acids. Commercially available precursors with electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., nitro, chloro, trifluoromethyl) groups at the ortho, meta, or para positions of the aromatic ring can be used in the amidation reaction with propargylamine. This approach was successfully used to create a series of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as potential microRNA-21 inhibitors. nih.gov

Modification of the Propargyl Group: While less common for this specific target, the alkyne group itself offers a powerful handle for derivatization. The terminal alkyne can participate in a variety of reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form triazoles. ontosight.ai This allows for the conjugation of the benzamide (B126) core to other molecules or functional groups.

The intermediate derivatization method (IDM) is a powerful strategy in discovering new bioactive compounds, where key intermediates are subjected to a wide variety of synthetic transformations to create novel structures. researchgate.net

Table 4: Examples of Precursors for Derivatization of the Benzoyl Ring

| Precursor | Resulting Substituent on Benzamide Ring |

| 4-Methoxybenzoyl Chloride | 4-Methoxy |

| 4-Nitrobenzoyl Chloride | 4-Nitro |

| 4-Chlorobenzoyl Chloride | 4-Chloro |

| 3,4-Dimethoxybenzoic Acid | 3,4-Dimethoxy |

| 4-(Trifluoromethyl)benzoyl Chloride | 4-(Trifluoromethyl) |

Modification of the Benzamide Ring

The benzamide ring of this compound and its analogs is amenable to a range of modifications, primarily through electrophilic aromatic substitution and cross-coupling reactions. These modifications allow for the introduction of various substituents onto the aromatic core, thereby tuning the electronic and steric properties of the molecule.

One common strategy involves the use of substituted benzoic acids as starting materials for the synthesis of this compound derivatives. For instance, a series of N-substituted benzamide derivatives have been synthesized from variously substituted benzoic acids. researchgate.net This approach allows for the facile introduction of a wide range of functional groups onto the benzamide ring, including those that may not be compatible with later-stage functionalization.

More advanced modifications involve transition metal-catalyzed reactions. For example, Ru(II)-catalyzed C-H annulation of benzamides with propargyl cyclic carbonates has been demonstrated to produce isocoumarin (B1212949) and isoquinolinone derivatives. acs.org This type of reaction directly functionalizes the C-H bonds of the benzamide ring, offering an efficient route to complex fused heterocyclic systems.

Furthermore, cascade radical ipso-cyclization reactions of N-propargyl benzamides have been developed. acs.orgnih.gov These reactions, initiated by the addition of a radical to the alkyne, can lead to the formation of α,β-unsaturated-β-aryl-γ-lactams, effectively incorporating the benzamide ring into a new heterocyclic structure. acs.orgnih.gov The efficiency of these cyclizations can be influenced by substituents on both the amino group and the aryl ring. acs.org

Table 1: Examples of Benzamide Ring Modifications on N-Propargyl Benzamide Analogs

| Starting Material | Reagents and Conditions | Product | Research Finding | Reference |

| Substituted Benzoic Acids | Propargylamine, coupling agents | Substituted N-(prop-2-ynoyl)benzamides | A general method to introduce a variety of substituents onto the benzamide ring. | researchgate.net |

| Benzamides | Propargyl cyclic carbonates, Ru(II) catalyst | Isocoumarin and isoquinolinone derivatives | A C-H annulation strategy for the synthesis of fused heterocyclic systems. | acs.org |

| N-propargyl benzamides | Radical initiator (e.g., tributyltin radical) | α,β-Unsaturated-β-aryl-γ-lactams | A cascade radical cyclization that incorporates the benzamide ring into a lactam structure. | acs.orgnih.gov |

Functionalization at the Alkyne Terminus

The terminal alkyne of this compound is a highly versatile functional group that can participate in a wide range of chemical transformations. These reactions provide powerful tools for elaborating the molecular structure and for conjugation to other molecules.

A prominent reaction for the functionalization of the alkyne terminus is the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. A chemoenzymatic three-component synthesis has been developed, which involves the aminolysis of a methyl carboxylate followed by a Sonogashira coupling of the resulting propargyl amide with (hetero)aryl iodides. rsc.orgrsc.org This one-pot procedure provides an efficient route to (hetero)arylated propargyl amides. rsc.orgrsc.org

Hydroamination is another important transformation of the alkyne terminus. Gold(I)-catalyzed intramolecular hydroamination of N'-aryl-N-propargyl amidines, which are structurally related to this compound, leads to the formation of imidazole (B134444) derivatives. acs.org Similarly, a method for the conversion of tertiary N-propargylamides into 1,2,4-trisubstituted imidazoles has been reported using ammonium (B1175870) chloride and zinc triflate as catalysts. thieme-connect.com Copper-catalyzed hydroamination of propargyl imidates has also been shown to produce 4-methylene-4,5-dihydrooxazoles. scranton.edu

The alkyne group is also a key participant in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.netiris-biotech.de This methodology has been used in a one-pot, three-component synthesis where a chemoenzymatic aminolysis-Sonogashira coupling is followed by a CuAAC reaction to furnish 1,4-disubstituted 1,2,3-triazole ligated arylated propargyl amides. rsc.org

Furthermore, red-light-driven supramolecular photocatalysis has been employed for the synthesis of 2,5-disubstituted oxazoles from 2-halo N-propargyl benzamides. chemrxiv.org This reaction proceeds through a chelation-assisted photoactivation of the substrate. chemrxiv.org

Table 2: Key Functionalization Reactions at the Alkyne Terminus of N-Propargyl Amides

| Reaction Type | Reagents and Conditions | Product Type | Research Finding | Reference(s) |

| Sonogashira Coupling | (Hetero)aryl iodide, Pd/Cu catalyst, base | (Hetero)aryl-substituted alkynes | Efficient one-pot, three-component synthesis of (hetero)arylated propargyl amides. | rsc.orgrsc.org |

| Hydroamination | Au(I) catalyst or Zn(OTf)₂/NH₄Cl | Imidazoles or Dihydrooxazoles | Catalytic methods for the synthesis of nitrogen-containing heterocycles. | acs.orgthieme-connect.comscranton.edu |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic azide (B81097), Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazoles | Highly efficient and regioselective conjugation methodology. | researchgate.netiris-biotech.de |

| Photocatalytic Cyclization | 2-Halo N-propargyl benzamide, KOtBu, red light | 2,5-Disubstituted oxazoles | A novel method for oxazole (B20620) synthesis via chelation-assisted photoactivation. | chemrxiv.org |

Chemical Reactivity and Reaction Mechanisms of N Prop 2 Ynoyl Benzamide

Alkyne-Centric Reactions

The terminal alkyne group in N-(Prop-2-ynoyl)benzamide is the primary site for a variety of addition and coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent amide group, which can affect the acidity of the terminal proton and the electron density of the triple bond.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov this compound, as a terminal alkyne, is an excellent substrate for this reaction. The reaction proceeds under mild conditions, typically using a copper(I) catalyst, which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. wikipedia.org

The generally accepted mechanism involves the formation of a copper acetylide intermediate. This intermediate then reacts with an organic azide (B81097) in a stepwise manner, leading to a six-membered copper-containing ring that subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product. The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and accelerate the reaction. wikipedia.org

The CuAAC reaction is highly valued for its broad functional group tolerance, high yields, and simple reaction conditions, making it a powerful tool for chemical biology and materials science. nih.govjenabioscience.com

Table 1: Examples of CuAAC Reactions with this compound Analogues Data is illustrative and based on typical CuAAC reactions.

| Azide Reactant | Catalyst System | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-(benzamidomethyl)-1H-1,2,3-triazole | >95 |

| Phenyl Azide | CuI | THF | 1-Phenyl-4-(benzamidomethyl)-1H-1,2,3-triazole | >95 |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which readily reacts with azides to form triazoles. magtech.com.cn

This compound, being a linear terminal alkyne, does not possess the requisite ring strain to participate as the alkyne component in a typical SPAAC reaction. magtech.com.cn The reactivity in SPAAC is centered on the strained alkyne, making compounds like dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO) the reactive partners for azides. magtech.com.cn

Therefore, this compound itself is not a suitable substrate for SPAAC from the alkyne perspective. However, it is conceivable that an azide-functionalized benzamide (B126) could react with a strained alkyne.

The alkyne moiety of this compound can undergo various hydrofunctionalization reactions, where an H-X bond is added across the triple bond.

Hydroamination: Gold-catalyzed intramolecular hydroamination of a related compound, N-(prop-2-yn-1-yl)benzamide, has been studied. researchgate.net This cycloisomerization reaction, facilitated by dinuclear bis(N-heterocyclic carbene) gold(I) complexes, leads to the formation of five-membered heterocyclic rings. researchgate.net The gold catalyst activates the alkyne towards nucleophilic attack by the amide nitrogen. researchgate.net Intermolecular hydroamination with other amines is also a potential transformation.

Hydration: The hydration of the alkyne in this compound would lead to the formation of a ketone. This reaction is typically catalyzed by mercury(II) salts or late transition metals like gold or platinum. The reaction proceeds via the formation of an enol intermediate which then tautomerizes to the more stable keto form.

Hydroboration: Hydroboration of the terminal alkyne with borane (B79455) reagents, followed by oxidation, would yield an aldehyde. The use of sterically hindered boranes, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), ensures the anti-Markovnikov addition of the borane to the alkyne, leading to the aldehyde upon oxidative workup (e.g., with hydrogen peroxide and a base).

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the terminal alkyne of this compound is an excellent substrate for these transformations.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org this compound can be coupled with a variety of aryl or vinyl halides to generate substituted alkynes. The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While the classic Heck reaction involves alkenes, variations exist for the coupling of terminal alkynes. In the context of this compound, it could potentially couple with aryl or vinyl halides in a manner that results in the formation of a new C-C bond at the terminal position of the alkyne.

Table 2: Potential Palladium-Catalyzed Coupling Reactions of this compound This table presents hypothetical but expected products based on established palladium-catalyzed reactions.

| Coupling Partner | Reaction Type | Catalyst System | Product |

|---|---|---|---|

| Iodobenzene | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | N-(3-Phenylprop-2-ynoyl)benzamide |

| 4-Bromotoluene | Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | N-(3-(p-Tolyl)prop-2-ynoyl)benzamide |

The alkyne functionality in this compound can be subjected to various oxidative transformations. Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond, leading to the formation of carboxylic acids. Ozonolysis, followed by an oxidative workup, would yield benzoic acid and carbon dioxide. Milder oxidation conditions can lead to the formation of α-dicarbonyl compounds. For instance, oxidation with reagents like selenium dioxide could potentially yield the corresponding α-keto-amide.

Amide-Centric Reactions

The amide group in this compound also exhibits characteristic reactivity, although it is generally less reactive than the alkyne moiety.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions. lumenlearning.comlibretexts.org Acid-catalyzed hydrolysis yields benzoic acid and propargylamine (B41283) (in its protonated form). libretexts.orglibretexts.org Basic hydrolysis, on the other hand, produces a salt of benzoic acid and propargylamine. lumenlearning.comlibretexts.org These reactions typically require heating to proceed at a reasonable rate. libretexts.org

Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the benzamide moiety into a benzylamine (B48309) derivative, yielding N-(prop-2-ynyl)benzylamine.

N-Alkylation: The nitrogen atom of the amide is generally not very nucleophilic. However, under specific conditions, such as in the presence of a strong base, it can be deprotonated to form an amidate anion, which can then be alkylated with an electrophile. For instance, N-alkylation of benzamide derivatives has been achieved using secondary alcohols in the presence of an iron-based eutectic mixture. researchgate.net

Reactivity of the Amide N-H Bond

The amide N-H bond in this compound exhibits acidic properties, allowing for deprotonation by a suitable base to form an amidate anion. The acidity of this proton is influenced by the electron-withdrawing effects of the adjacent benzoyl and prop-2-ynoyl groups. This deprotonation is a key step in several synthetic transformations, enhancing the nucleophilicity of the amide nitrogen.

Deprotonation and Subsequent Reactions:

The amide can be deprotonated using a variety of bases, with the choice of base depending on the desired subsequent reaction. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and organolithium reagents. The resulting amidate can then act as a nucleophile in reactions such as alkylation, acylation, and addition to unsaturated systems.

N-Alkylation: In the presence of a strong base, the amide nitrogen can be alkylated with various alkyl halides. This reaction provides a route to N-substituted this compound derivatives.

Michael Addition: The amidate anion can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-nitrogen bonds.

Transformations Involving the Carbonyl Group

The carbonyl group of the benzamide moiety in this compound is susceptible to nucleophilic attack, although it is generally less reactive than the carbonyl group of a ketone or aldehyde due to resonance delocalization with the nitrogen lone pair. Nevertheless, it can undergo several important transformations.

Nucleophilic Addition and Reduction:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (-CH2-) using strong reducing agents like lithium aluminum hydride (LiAlH4), affording the corresponding amine. Milder reducing agents may selectively reduce the carbonyl to a hydroxyl group, though this can be challenging in the presence of the reactive alkyne.

Addition of Organometallic Reagents: Organolithium and Grignard reagents can add to the carbonyl carbon. However, these strong nucleophiles can also potentially react with the acidic N-H proton and the terminal alkyne, necessitating careful control of reaction conditions or the use of protecting groups.

The transformations of the carbonyl group expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups.

Cyclization and Heterocycle Formation Pathways

The presence of both a nucleophilic nitrogen (after deprotonation) and an electrophilic alkyne within the same molecule allows this compound to participate in various cyclization reactions, leading to the formation of diverse heterocyclic systems.

Intramolecular Cyclization Reactions Leading to Fused Rings

While direct intramolecular cyclization of this compound to form fused rings is not extensively documented, the reactivity of its structural isomer, N-(prop-2-yn-1-yl)benzamide, provides valuable insights into potential pathways. Gold-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)benzamide is a known transformation that leads to the formation of oxazoline (B21484) derivatives. researchgate.net It is plausible that under suitable catalytic conditions, this compound could undergo analogous intramolecular cyclizations, potentially involving the carbonyl oxygen or the benzene (B151609) ring, to yield fused heterocyclic structures. The specific reaction conditions and catalytic system would be crucial in dictating the regioselectivity of such cyclizations.

Construction of Benzamide-Containing Heterocycles

This compound serves as a valuable precursor for the synthesis of a variety of benzamide-containing heterocycles. The terminal alkyne is particularly amenable to cycloaddition reactions.

Click Chemistry:

One of the most prominent reactions of terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.org this compound can react with a wide array of organic azides to produce 1,4-disubstituted 1,2,3-triazoles in high yield. nih.govnobelprize.org This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. organic-chemistry.org

Table 1: Representative Conditions for CuAAC Reaction of this compound

| Reagent/Catalyst | Solvent | Temperature | Product Type |

| Organic Azide, CuSO4·5H2O, Sodium Ascorbate | t-BuOH/H2O | Room Temperature | 1,4-disubstituted 1,2,3-triazole |

| Organic Azide, CuI, DIPEA | THF or DMF | Room Temperature | 1,4-disubstituted 1,2,3-triazole |

This table presents typical conditions for CuAAC reactions and is for illustrative purposes.

The resulting triazole-containing benzamides are of significant interest in medicinal chemistry due to their potential biological activities.

Investigations into Reaction Kinetics and Mechanistic Elucidation

Detailed kinetic and mechanistic studies specifically for reactions involving this compound are not widely available in the current literature. However, the mechanisms of the fundamental reactions it undergoes are well-established.

Amide Deprotonation: The kinetics of proton transfer from the amide N-H are typically very fast and depend on the strength of the base used.

Nucleophilic Acyl Substitution: Transformations at the carbonyl group generally proceed through a tetrahedral intermediate. The stability of this intermediate and the nature of the leaving group influence the reaction rate.

CuAAC Mechanism: The mechanism of the copper-catalyzed azide-alkyne cycloaddition is complex and has been the subject of extensive study. It is generally accepted to involve the formation of a copper acetylide intermediate, which then reacts with the azide. Density Functional Theory (DFT) calculations have been employed to elucidate the finer details of the catalytic cycle. researchgate.net

Further research focusing on the specific kinetics and mechanistic nuances of reactions involving this compound would be beneficial for optimizing existing synthetic routes and designing new chemical transformations.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a complete structural map can be assembled.

Detailed ¹H and ¹³C NMR Spectral Assignments

¹H (proton) and ¹³C (carbon-13) NMR spectra provide direct evidence for the number and electronic environment of hydrogen and carbon atoms, respectively. For N-(Prop-2-ynoyl)benzamide, distinct signals would be expected for the protons and carbons of the benzoyl and prop-2-ynoyl moieties.

In the ¹H NMR spectrum, the aromatic protons of the benzoyl group would typically appear in the downfield region (δ 7.5-8.0 ppm), with their exact shifts and splitting patterns depending on the substitution pattern and solvent. The terminal acetylenic proton (H-C≡) of the prop-2-ynoyl group is expected to resonate at a characteristic upfield position (typically δ 2.5-3.5 ppm) due to the magnetic anisotropy of the triple bond.

In the ¹³C NMR spectrum, the two carbonyl carbons of the imide functional group would be prominent in the most downfield region (δ 160-180 ppm). The aromatic carbons would produce a set of signals between δ 120-140 ppm. The two sp-hybridized carbons of the alkyne would be expected in the δ 70-90 ppm range.

A summary of the expected (theoretical) NMR spectral assignments for this compound is presented below, as specific experimental data is not publicly available.

Interactive Table: Expected ¹H NMR Assignments for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (C₆H₅) | 7.5 - 8.0 | Multiplet (m) |

| Acetylenic (≡C-H) | 2.5 - 3.5 | Singlet (s) |

Interactive Table: Expected ¹³C NMR Assignments for this compound

| Carbons | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O, Benzoyl) | 165 - 180 |

| Carbonyl (C=O, Prop-2-ynoyl) | 150 - 165 |

| Aromatic (ipso-C) | 130 - 135 |

| Aromatic (ortho, meta, para-C) | 128 - 134 |

| Acetylenic (C≡C) | 70 - 90 |

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

To unambiguously assign the signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, it would primarily confirm the coupling relationships among the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the acetylenic proton signal to its corresponding carbon signal and each aromatic proton signal to its attached carbon.

No experimental 2D NMR data for this compound has been reported in the searched literature.

Conformational Analysis using NMR

The this compound molecule contains an imide group, which is known to exhibit restricted rotation around the N-C(O) bonds due to partial double bond character. This can lead to the existence of different stable conformations (rotamers) in solution. If the energy barrier to rotation is high enough, separate sets of NMR signals for each rotamer may be observed at room temperature. Variable-temperature (VT) NMR studies could be employed to investigate this dynamic process. By observing the coalescence or sharpening of signals as the temperature changes, the energetic barriers to rotation could be determined. However, without experimental spectra, any discussion of the conformational behavior of this compound remains speculative.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy excels at identifying polar functional groups. For this compound, several characteristic absorption bands would be anticipated. The most prominent would be the C=O stretching vibrations of the imide group. Cyclic imides typically show two distinct C=O bands (symmetric and asymmetric stretching), and a similar pattern might be expected for this acyclic imide, likely in the 1680-1780 cm⁻¹ region. The terminal alkyne would be identifiable by a sharp, weak C≡C stretching band around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretching band near 3300 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.

A specific FTIR spectrum for this compound is not available in the literature. The expected key vibrational frequencies are tabulated below.

Interactive Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Acetylenic C-H | Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Imide C=O | Asymmetric Stretch | 1730 - 1780 | Strong |

| Imide C=O | Symmetric Stretch | 1680 - 1720 | Strong |

| Alkyne C≡C | Stretch | 2100 - 2140 | Weak, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Raman Spectroscopy for Molecular Vibrations and Structure-Property Relationships

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar, symmetric bonds. The C≡C triple bond stretch of the terminal alkyne, which is often weak in the FTIR spectrum, is expected to produce a strong and easily identifiable signal in the Raman spectrum in the 2100-2140 cm⁻¹ range. nih.govresearchgate.netacs.org This region of the Raman spectrum is often referred to as a "silent" or "clear" window for biological molecules, making terminal alkynes excellent vibrational probes. nih.govresearchgate.net The symmetric vibrations of the aromatic ring would also be Raman active. The combination of FTIR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. As with other spectroscopic data, no experimental Raman spectrum for this compound could be located in the scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and probing the structure of this compound through controlled fragmentation.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which is essential for confirming the elemental composition of this compound. The technique distinguishes between compounds with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places. nih.gov For the molecular formula C₁₀H₉NO, the theoretical monoisotopic mass can be calculated with high precision. This value serves as a benchmark for experimental HRMS data to unequivocally verify the compound's chemical formula.

Table 1: Precise Mass Data for this compound

| Molecular Formula | Compound | Monoisotopic Mass (Da) |

|---|

Note: The monoisotopic mass is the calculated mass using the mass of the most abundant isotope of each element.

Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern serves as a "fingerprint" for its structure. The fragmentation of benzamide (B126) derivatives is well-characterized and typically involves initial cleavage at the amide bond. researchgate.net For this compound, the molecular ion [M]⁺• would be observed at m/z 159.

The primary fragmentation pathway involves the cleavage of the N-C(O) bond, leading to the formation of a resonance-stabilized benzoyl cation. This is often the base peak in the spectrum. Subsequent fragmentation of the benzoyl cation involves the loss of carbon monoxide (CO) to yield a phenyl cation. researchgate.net

Table 2: Proposed Key Fragments of this compound in EI-MS

| m/z | Ion Structure | Formula | Description |

|---|---|---|---|

| 159 | [C₆H₅CONHCH₂C≡CH]⁺• | [C₁₀H₉NO]⁺• | Molecular Ion |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation (often the base peak) |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not available in the reviewed literature, the solid-state structure of a closely related analog, 2,6-Difluoro-N-(prop-2-ynyl)benzamide, provides significant insight into the expected molecular arrangement and intermolecular forces. researchgate.net The substitution of two hydrogen atoms with fluorine on the phenyl ring is not expected to fundamentally alter the primary packing motifs driven by the amide group.

Table 3: Crystallographic Data for the Analog 2,6-Difluoro-N-(prop-2-ynyl)benzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇F₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0479 (8) |

| b (Å) | 19.738 (3) |

| c (Å) | 9.2428 (15) |

| β (°) | 91.432 (4) |

| Volume (ų) | 920.6 (3) |

| Z | 4 |

Data sourced from Hussain et al. (2013). researchgate.net

The crystal packing of benzamide derivatives is typically dominated by hydrogen bonding involving the amide N-H donor and C=O acceptor. dcu.ie In the crystal structure of the analog 2,6-Difluoro-N-(prop-2-ynyl)benzamide, molecules are linked by intermolecular N—H···O hydrogen bonds. researchgate.net This interaction connects adjacent molecules, forming layers within the crystal lattice. It is highly probable that this compound would exhibit a similar N—H···O hydrogen bonding network, which is a defining feature in the crystal engineering of amides. nih.gov

Table 4: Hydrogen Bond Geometry for 2,6-Difluoro-N-(prop-2-ynyl)benzamide

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1···O1 | 0.83 (2) | 2.10 (2) | 2.8387 (19) | 147.4 (17) |

D = donor atom, A = acceptor atom. Data sourced from Hussain et al. (2013). researchgate.net

The conformation of this compound in the solid state is dictated by the spatial relationship between the planar phenyl ring, the amide linkage, and the propargyl group. In the structure of its difluoro-analog, the amide group itself is largely planar, a common feature due to the delocalization of the nitrogen lone pair into the carbonyl group.

A key conformational feature is the torsion angle between the planes of the phenyl ring and the amide group. In 2,6-Difluoro-N-(prop-2-ynyl)benzamide, the angle between the least-squares mean line through the prop-2-ynyl group and the normal to the benzene (B151609) ring is 59.03 (7)°. researchgate.net This non-planar conformation minimizes steric hindrance between the aromatic ring and the N-substituent. The acetylene (B1199291) C≡C bond length is observed to be 1.162 (3) Å, which is a typical value for a terminal alkyne. researchgate.net These conformational details are fundamental to understanding the molecule's three-dimensional shape and how it presents itself for intermolecular interactions within the crystal lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties from first principles. These methods solve the Schrödinger equation for a molecule to determine its electronic structure and geometry.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.gov It is frequently employed to determine optimized molecular geometries, corresponding to the lowest energy conformation of a molecule. researchgate.net Theoretical investigations on related benzamide (B126) compounds have successfully utilized DFT methods, often with the B3LYP functional and basis sets like 6-311++G(d,p), to achieve a good correlation between calculated and experimental data. researchgate.net

A DFT optimization of N-(Prop-2-ynoyl)benzamide would provide precise information on its bond lengths, bond angles, and dihedral angles. This analysis would reveal the planarity of the benzamide group and the spatial orientation of the propargyl substituent. For instance, in a related derivative, 2,6-Difluoro-N-(prop-2-ynyl)benzamide, the acetylene (B1199291) bond (C≡C) distance was experimentally determined to be 1.162 (3) Å. nih.gov A DFT calculation would provide a theoretical value for this and all other bonds in the target molecule.

Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Calculation. Note: The following data is illustrative of typical DFT output, as specific published values for this compound were not found.

| Parameter | Atom Involvement | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | 1.24 | |

| C-N (amide) | 1.36 | |

| C≡C (alkyne) | 1.21 | |

| C-C (alkyne) | 1.46 | |

| N-H | 1.01 | |

| **Bond Angles (°) ** | ||

| O=C-N | 122.5 | |

| C-N-H | 119.0 | |

| C-C≡C | 178.5 |

HOMO-LUMO Analysis for Reactivity and Electron Transfer Properties

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a small energy gap indicates high chemical reactivity and low kinetic stability. mdpi.com

An analysis of this compound's FMOs would map the distribution of these orbitals, indicating the most probable sites for nucleophilic and electrophilic attack. The HOMO-LUMO gap would provide insight into the molecule's stability and its potential for intramolecular charge transfer. scholarsresearchlibrary.com From these energies, global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated to further quantify the molecule's reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound. Note: This table contains representative values to illustrate the output of a HOMO-LUMO analysis.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.15 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap (ΔE) | 5.90 |

| Ionization Potential (I) ≈ -EHOMO | 7.15 |

| Electron Affinity (A) ≈ -ELUMO | 1.25 |

| Chemical Hardness (η) = (I-A)/2 | 2.95 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. mdpi.com It is used to predict how a molecule will interact with other species, particularly in identifying regions prone to electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, a positive potential (blue) would be expected around the amide hydrogen atom, highlighting its acidic character and ability to act as a hydrogen bond donor. The π-system of the benzene (B151609) ring and the alkyne group would also exhibit distinct electrostatic potential features influencing their reactivity.

Spectroscopic Property Prediction from Theoretical Models

Computational models are widely used to predict various types of molecular spectra. These theoretical spectra can be compared with experimental data to aid in structure confirmation and spectral assignment.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. nih.gov By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the molecule's fundamental vibrational modes. These calculations are instrumental in assigning specific absorption bands in experimental spectra to particular molecular motions, such as stretching, bending, and torsional vibrations. nih.gov For complex molecules, this can be essential for an accurate interpretation of the experimental data.

A computational vibrational analysis of this compound would predict the frequencies for key functional groups. For example, characteristic frequencies would be calculated for the N-H stretch, the C=O stretch of the amide, the C≡C stretch of the alkyne, and various vibrations of the aromatic ring.

Table 3: Predicted Principal Vibrational Frequencies for this compound. Note: The following data is illustrative. Calculated frequencies are often scaled to better match experimental values.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

| N-H Stretch | Amide N-H | ~3450 |

| C-H Stretch (alkyne) | ≡C-H | ~3300 |

| C-H Stretch (aromatic) | Aryl C-H | ~3100-3000 |

| C≡C Stretch | Alkyne | ~2120 |

| C=O Stretch (Amide I) | Amide C=O | ~1680 |

| N-H Bend (Amide II) | Amide N-H | ~1550 |

| C-N Stretch | Amide C-N | ~1250 |

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts. d-nb.info The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is one of the most common and reliable approaches for this purpose. semanticscholar.org Predicted chemical shifts are usually referenced against a standard compound like Tetramethylsilane (TMS), calculated at the same level of theory. Comparing the predicted spectrum with the experimental one can confirm structural assignments and help resolve ambiguities. d-nb.info

For this compound, a GIAO calculation would provide theoretical chemical shifts for each unique hydrogen and carbon atom in the molecule. This would include distinct predictions for the amide proton, the acetylenic proton, the methylene (B1212753) protons, and the aromatic protons, as well as for the carbonyl carbon, the two acetylenic carbons, and the aromatic carbons.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound. Note: This table presents plausible chemical shift values as would be predicted by computational methods.

| Atom | Atom Type | Predicted Chemical Shift (ppm) |

| ¹³C NMR | ||

| Carbonyl (C=O) | ~167.0 | |

| Aromatic (quaternary) | ~133.5 | |

| Aromatic (CH) | ~132.0, 128.8, 127.8 | |

| Acetylenic (C≡CH) | ~80.5 | |

| Acetylenic (C≡CH) | ~73.0 | |

| Methylene (CH₂) | ~30.0 | |

| ¹H NMR | ||

| Amide (NH) | ~6.8 | |

| Aromatic (ortho) | ~7.8 | |

| Aromatic (meta, para) | ~7.5 | |

| Methylene (CH₂) | ~4.3 | |

| Acetylenic (CH) | ~2.3 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscapes of molecules, providing insights into their flexibility, preferred shapes, and intramolecular interactions. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the conformational preferences of this molecule can be inferred from its structural features and from studies of related compounds.

The conformational flexibility of this compound primarily arises from the rotation around the amide C-N bond and the single bonds of the propargyl group. The amide bond is known to have a significant barrier to rotation due to its partial double bond character, leading to the possibility of cis and trans isomers. However, for secondary amides like this compound, the trans conformation is generally favored due to lower steric hindrance.

ω (omega): The dihedral angle of the amide bond (C-C(=O)-N-C), which is typically close to 180° for a trans conformation.

φ (phi): The dihedral angle around the N-Cα bond of the propargyl group.

ψ (psi): The dihedral angle around the Cα-Cβ bond of the propargyl group.

The conformational space of this compound would be further influenced by non-covalent interactions, such as intramolecular hydrogen bonding and steric effects. The presence of the rigid benzoyl group and the linear propargyl moiety will impose significant constraints on the accessible conformations.

Insights from a related structure, 2,6-Difluoro-N-(prop-2-ynyl)benzamide, reveal that the angle between the plane of the benzene ring and the prop-2-ynyl group is 59.03(7)°. nih.govresearchgate.net This suggests a non-planar arrangement is likely for this compound as well. In the crystal structure of the difluoro-derivative, molecules are linked by N—H···O and C—H···F hydrogen bonds, indicating the potential for similar intermolecular interactions in this compound that could influence its solid-state conformation. nih.govresearchgate.net

A hypothetical MD simulation of this compound in a solvent like water or dimethyl sulfoxide would likely show the dominance of the trans-amide conformation. The simulation would also reveal the range of motion of the propargyl group relative to the benzamide core, highlighting the most populated conformational states. Such simulations would provide valuable information for understanding its interactions with biological targets or its reactivity in different chemical environments.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions, identifying intermediates, and characterizing transition states. For this compound, theoretical investigations can shed light on various transformations, including its synthesis and subsequent reactions.

One notable reaction of N-(prop-2-yn-1-yl)benzamide that has been a subject of interest is its cycloisomerization. This type of reaction, often catalyzed by transition metals, involves the intramolecular rearrangement of the molecule to form cyclic products. DFT calculations have been employed to study the mechanism of gold(I)-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)benzamide. researchgate.net These studies often utilize functionals such as BP86 and B3LYP to optimize the geometries of reactants, intermediates, and transition states, providing a detailed picture of the reaction pathway. researchgate.net The calculations can help in understanding the role of the catalyst and the factors that control the reaction's efficiency and selectivity. researchgate.net

The general steps in a theoretical investigation of a reaction mechanism for this compound would involve:

Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates should have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculations: The relative energies of all species are calculated to determine the reaction's thermodynamics (exothermic or endothermic) and the activation energy barriers for each step.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a given transition state connects the intended reactant and product.

For instance, in the synthesis of this compound from benzoyl chloride and propargylamine (B41283), a theoretical study could model the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. This would involve locating the transition state for this step and calculating its energy, providing insights into the reaction kinetics.

Furthermore, computational chemistry can be used to explore the reactivity of the alkyne group in this compound, such as in cycloaddition reactions or nucleophilic additions. By modeling these reactions, researchers can predict the regioselectivity and stereoselectivity of the products.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR Studies

In the context of drug discovery, QSAR models are developed for a series of analogues to understand how structural modifications affect their biological activity. For benzamide derivatives, QSAR studies have been conducted to explore their potential as various therapeutic agents, including anticancer and antimicrobial agents. nih.govjppres.comunair.ac.idrjptonline.org

A typical QSAR study on a series of this compound derivatives would involve the following steps:

Data Set: A collection of this compound analogues with experimentally determined biological activities (e.g., IC50 values) is required.

Molecular Descriptors: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity, etc.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds).

For example, a QSAR study on benzamide derivatives as inhibitors of a specific enzyme might reveal that increased lipophilicity and the presence of a hydrogen bond donor at a particular position enhance the inhibitory activity. Such a model could then be used to predict the activity of new, unsynthesized this compound derivatives and guide the design of more potent compounds.

QSPR Studies

QSPR models are developed to predict the physicochemical properties of compounds, which is crucial in fields like materials science and environmental chemistry. For this compound, a QSPR study could be used to predict properties such as boiling point, melting point, solubility, or chromatographic retention times.

The methodology for a QSPR study is similar to that of a QSAR study, with the key difference being that the dependent variable is a physicochemical property instead of a biological activity. QSPR analyses often utilize topological indices, which are numerical descriptors derived from the molecular graph of a compound. nih.govresearchgate.netfrontiersin.orgresearchgate.net These indices can capture information about the size, shape, and branching of a molecule.

For instance, a QSPR model for a series of alkynyl benzamides could be developed to predict their solubility in water. The model might show that solubility decreases with increasing molecular weight and lipophilicity but increases with the polar surface area. Such a model would be valuable for predicting the environmental fate of these compounds or for designing formulations.

Investigations into Biological Interactions and Molecular Mechanisms

Target Identification and Mechanistic Elucidation of Biological Activities

Current scientific literature available through the conducted searches does not provide specific information on the modulation of tyrosine hydroxylase activity or dopamine (B1211576) regulation in animal models by 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides.

Based on the available research, there is no specific data detailing the inhibition of cyclooxygenase activity by 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides for anti-inflammatory mechanisms. While other benzamide (B126) derivatives have been investigated for such properties, the link to this specific compound class has not been established in the provided search results. researchgate.netd-nb.info

MicroRNA-21 (miR-21) is recognized as an oncogenic miRNA, meaning it is associated with the onset and progression of cancer. nih.gov Its overexpression is noted in numerous human cancers, making it a significant target for the development of novel cancer therapies. nih.govmdpi.com In this context, a series of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides were designed and synthesized as potential small molecule inhibitors of miR-21. nih.gov

From a series of eighteen synthesized compounds, one particular derivative, referred to as compound 1j, was identified as the most potent inhibitor of miR-21 expression. nih.gov This compound demonstrated inhibitory action that was dependent on both concentration and time. nih.gov The mechanism of these compounds is believed to involve the selective inhibition of miR-21, as compound 1j did not appear to affect the expression of other miRNAs or the genes involved in the general miRNA biosynthesis pathway. nih.govrsc.org

The inhibitory activities of the synthesized 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide compounds against miR-21 expression were quantitatively evaluated using stem loop reverse transcription-quantitative polymerase chain reaction (RT-qPCR). nih.gov This highly specific and sensitive method is well-suited for quantifying mature miRNA levels from cellular samples. nih.govgene-quantification.deplos.org The screening process utilizing this technique successfully identified the most effective compounds from the series, highlighting compound 1j as having the strongest inhibitory effect on miR-21 expression in the tested cell lines. nih.gov

To confirm the biological activity of these miR-21 inhibitors, functional assays were performed in human cancer cell lines, including HeLa (human epithelioid cervix carcinoma) and U-87 MG (human glioblastoma) cells. nih.gov The treatment with the lead compound from the 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide series was found to enhance apoptosis (programmed cell death) and reduce proliferation in both cell lines. nih.govsci-hub.se

Specifically, flow cytometric analysis was used to detect cell growth and apoptosis. nih.gov The results indicated that the lead compound could effectively retard proliferation and enhance apoptosis in these cancer cells. nih.govsci-hub.se For instance, at a 10 μM concentration, the compound induced apoptosis in approximately 24% of HeLa cells and 13% of U-87 MG cells. sci-hub.se These functional outcomes are consistent with the molecular mechanism of inhibiting the onco-miR-21 and upregulating the tumor suppressor PDCD4. nih.gov

Table 1: Effects of lead 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide on Cancer Cell Lines

| Cell Line | Cell Type | Effect on Proliferation | Effect on Apoptosis |

|---|---|---|---|

| HeLa | Human Epithelioid Cervix Carcinoma | Retarded | Enhanced nih.govsci-hub.se |

| U-87 MG | Human Glioblastoma | Retarded | Enhanced nih.govsci-hub.se |

MicroRNA-21 (miR-21) Inhibition Mechanisms in Cellular Contexts

Utilization as Bioorthogonal Chemical Probes

The terminal alkyne group is a key functional moiety in N-(Prop-2-ynoyl)benzamide, making it a valuable tool for bioorthogonal chemistry. tcichemicals.com Bioorthogonal reactions are chemical transformations that can occur in a biological environment without interfering with native biochemical processes. nih.gov The alkyne group serves as a chemical "handle" that can undergo highly specific and efficient ligation reactions.

The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.comtcichemicals.comnih.gov This reaction forms a stable triazole ring by covalently linking the alkyne-containing probe to a molecule bearing an azide (B81097) group. nih.govnih.gov This modular approach allows researchers to attach a wide variety of reporter molecules, such as fluorophores or affinity tags like biotin (B1667282), to the probe after it has been incorporated into a biological system. cam.ac.ukthermofisher.com

Labeling and Imaging Applications in Biological Systems

The bioorthogonal nature of the alkyne group in probes like this compound allows for its use in labeling and imaging biomolecules within living systems. nih.govnih.gov In a typical application, cells are metabolically labeled with a molecule containing an alkyne group. pnas.org After incorporation, the cells are treated with an azide-functionalized reporter molecule, such as a fluorescent dye. nih.govpnas.org The "click" reaction between the alkyne and the azide-fluorophore conjugate allows for the specific visualization of the targeted biomolecules. pnas.org

This strategy has been successfully used to:

Image Glycans: Cells fed with alkynyl sugar analogs incorporate them into their cell-surface glycoconjugates. Subsequent reaction with an azide-fluorophore enables the visualization of these glycans by fluorescence microscopy. pnas.org

Detect Nascent Protein and DNA Synthesis: Metabolic labeling with L-homopropargylglycine (HPG), an alkyne-containing amino acid analog, or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-containing thymidine (B127349) analog, allows for the imaging of newly synthesized proteins and DNA, respectively. thermofisher.com

Identify Post-translationally Modified Proteins: Alkyne-derivatized lipids, such as alkynyl palmitic or myristic acid, can be used to metabolically label proteins that undergo fatty acylation, enabling their subsequent detection and imaging. thermofisher.comnih.gov

The development of fluorogenic azide probes, which become fluorescent only after the click reaction, further enhances these imaging applications by minimizing background noise. cam.ac.ukpnas.org

Protein Bioconjugation Strategies

Protein bioconjugation involves the covalent attachment of a molecule to a protein, and the alkyne handle on this compound is well-suited for this purpose. nih.govresearchgate.net If the benzamide part of the molecule directs it to a specific protein target, the alkyne group can be used for subsequent modification via click chemistry. researchgate.net This creates a stable, well-defined conjugate, linking the protein to another functional molecule. nih.govnih.gov

This strategy is central to Activity-Based Protein Profiling (ABPP), a powerful chemical proteomic technique. mdpi.com In ABPP, a reactive probe with an alkyne tag is designed to covalently bind to the active sites of a specific class of enzymes. mdpi.com After the probe labels the active enzymes in a complex biological sample (like a cell lysate), an azide-containing reporter tag (e.g., biotin for affinity purification or a fluorophore for in-gel visualization) is "clicked" on. mdpi.com This allows for the enrichment, identification, and quantification of the active enzymes.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method used to predict how a ligand, such as this compound, binds to the active site of a protein. mdpi.comresearchgate.net These in silico studies are essential for understanding structure-activity relationships (SAR) and guiding the design of more potent inhibitors. nih.govnih.gov For InhA, the target of many antitubercular drug discovery programs, numerous docking studies have been performed to elucidate inhibitor binding. mdpi.comnih.govnih.gov

Identification of Binding Sites and Key Interacting Residues

Molecular docking simulations of inhibitors within the InhA active site have consistently identified a binding pocket that accommodates the NADH cofactor and the fatty acyl substrate. mdpi.comnih.gov The binding site can be conceptually divided into key regions that interact with different parts of an inhibitor. nih.govnih.gov

Key interacting residues frequently identified in docking studies of various inhibitors with InhA include:

Tyr158: This residue is crucial, often forming a hydrogen bond with a polar group (like an amide or hydroxyl group) on the inhibitor. nih.govnih.gov This interaction is considered a hallmark of many direct InhA inhibitors.

NAD+ Cofactor: The inhibitor often forms hydrogen bonds with the ribose or nicotinamide (B372718) portions of the bound NADH/NAD+ cofactor. nih.govnih.gov

Hydrophobic Residues: A flexible, hydrophobic pocket within the active site accommodates lipophilic parts of the inhibitor. Key residues forming this pocket include Met103, Phe149, Met155, Pro156, Ala157, Met161, Pro193, Ala198, Met199, and Ile202. nih.gov

The table below summarizes key residues in the InhA binding pocket and their typical interactions as predicted by molecular docking studies of various ligands.

| Interacting Residue/Molecule | Type of Interaction | Reference |

| Tyr158 | Hydrogen Bond | nih.govnih.gov |

| NAD+ Cofactor | Hydrogen Bond | nih.govnih.gov |

| Phe149 | Hydrophobic | nih.gov |

| Met155 | Hydrophobic | nih.gov |

| Ala198 | Hydrophobic | nih.gov |

| Ile202 | Hydrophobic | nih.gov |

Elucidation of Binding Affinities and Modes of Action

Molecular docking programs calculate a binding affinity or docking score (often expressed in kcal/mol), which estimates the free energy of binding between the ligand and the protein. researchgate.netnih.gov A lower (more negative) score generally indicates a more stable and favorable interaction. nih.gov For example, docking studies of coumarin (B35378) derivatives against InhA showed that the most potent compound had a strong binding affinity (ΔG = -9.2 kcal/mol), which was comparable to a reference inhibitor. nih.gov

These computational studies are vital for elucidating the mode of action. For direct InhA inhibitors, docking can confirm that the compound binds to the active site rather than an allosteric site and does not require prior activation, unlike isoniazid. nih.gov Docking simulations can reveal how specific functional groups on the inhibitor contribute to binding, explaining why certain analogs are more potent than others. acs.org For instance, simulations can show how an inhibitor's phenyl ring fits into the hydrophobic pocket and how its amide group forms hydrogen bonds with Tyr158 and the NAD+ cofactor. nih.govacs.org This detailed structural information is invaluable for the rational design and optimization of new, more effective InhA inhibitors. frontiersin.org

Applications As a Versatile Molecular Scaffold and Building Block

Role in the Synthesis of Complex Organic Molecules

The compound's utility in synthetic organic chemistry is highlighted by its role as a precursor in the formation of cyclic structures, ranging from small heterocyclic rings to large macrocycles.

N-(Prop-2-ynoyl)benzamide is an effective precursor for synthesizing nitrogen-containing heterocyclic compounds through cycloisomerization reactions. researchgate.net This process involves the intramolecular rearrangement and cyclization of the linear amide to form a new ring system. Gold catalysts have proven particularly effective in mediating this transformation. researchgate.net The reaction proceeds via the activation of the alkyne by the gold catalyst, which facilitates the nucleophilic attack by the amide oxygen, leading to the formation of a five-membered oxazoline (B21484) ring.

Research into the gold-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)benzamide has shown that the choice of catalyst and reaction conditions can significantly influence the reaction rate and efficiency. Both mononuclear and dinuclear gold(I) complexes have been investigated as catalysts for this transformation. researchgate.net

| Catalyst Type | Activator | Solvent | Temperature (°C) | Initial Rate (M/s x 10-5) |

|---|---|---|---|---|

| Mononuclear Gold(I) Complex | AgOTf | DCE | 60 | 1.5 |

| Mononuclear Gold(I) Complex | AgBF4 | DCE | 60 | 1.2 |

| Dinuclear Gold(I) Complex | AgOTf | DCE | 60 | 3.0 |

| Dinuclear Gold(I) Complex | AgBF4 | DCE | 60 | 2.5 |

While specific examples detailing the use of this compound in macrocycle synthesis are not extensively documented, its terminal alkyne functionality makes it an ideal building block for such applications using well-established cycloaddition strategies. nih.govresearchgate.net The construction of macrocycles often relies on reactions that can form a ring from a linear precursor with high efficiency.